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Introduction
3-Chloro-2-methylpropionitrile, with the chemical formula C₄H₆ClN and a molecular weight of

103.55 g/mol , is a valuable chemical intermediate in organic synthesis.[1][2] Its structure,

featuring a chiral center and reactive nitrile and chloro groups, makes it a versatile building

block for more complex molecules in the pharmaceutical and agrochemical industries. Accurate

structural elucidation and purity assessment are paramount for its effective use, necessitating a

thorough understanding of its spectral characteristics. This guide provides a detailed analysis

of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data

for 3-chloro-2-methylpropionitrile, offering insights into the interpretation of its spectra and

standardized protocols for data acquisition.

The IUPAC name for this compound is 3-chloro-2-methylpropanenitrile, and it is registered

under the CAS number 7659-45-2.[1][3]

Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectral data of 3-chloro-2-methylpropionitrile lies in

understanding its molecular structure and the influence of its functional groups on the

spectroscopic response.

Caption: Molecular structure of 3-Chloro-2-methylpropionitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-chloro-2-methylpropionitrile, both ¹H and ¹³C NMR provide unambiguous

structural information.

¹H NMR Spectral Data
The ¹H NMR spectrum of 3-chloro-2-methylpropionitrile is characterized by three distinct

signals, corresponding to the three non-equivalent sets of protons in the molecule.

Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a ~1.5 Doublet 3H -CH₃

b ~3.1 Multiplet 1H -CH-

c ~3.8 Multiplet 2H -CH₂Cl

¹H NMR Spectrum Interpretation:

The proton chemical shifts are influenced by the electronegativity of the adjacent atoms.[4] The

protons on the carbon bearing the chlorine atom (-CH₂Cl) are the most deshielded and

therefore appear at the highest chemical shift (~3.8 ppm).[5] The methine proton (-CH-) is

adjacent to both the electron-withdrawing nitrile group and the chloromethyl group, resulting in

a downfield shift to around 3.1 ppm.[4][6] The methyl protons (-CH₃) are the most shielded,

appearing at the lowest chemical shift (~1.5 ppm). The splitting patterns arise from spin-spin

coupling between neighboring protons. The methyl protons are split into a doublet by the

adjacent methine proton. The methine proton is split by both the methyl and chloromethyl

protons, resulting in a multiplet. Similarly, the chloromethyl protons are split by the methine

proton, also resulting in a multiplet.

¹³C NMR Spectral Data
The decoupled ¹³C NMR spectrum of 3-chloro-2-methylpropionitrile displays four signals,

corresponding to the four unique carbon atoms in the molecule.[5]
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Signal Chemical Shift (δ, ppm) Assignment

1 ~16 -CH₃

2 ~28 -CH-

3 ~48 -CH₂Cl

4 ~118 -C≡N

¹³C NMR Spectrum Interpretation:

The chemical shift of the nitrile carbon is characteristically found in the 115-120 ppm region.[6]

The carbon atom attached to the highly electronegative chlorine atom (-CH₂Cl) is significantly

deshielded and appears around 48 ppm. The methyl (-CH₃) and methine (-CH-) carbons

appear at approximately 16 ppm and 28 ppm, respectively.[7][8]

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 3-chloro-2-methylpropionitrile in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: The data should be acquired on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A

spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically

sufficient.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of

scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.

Data Processing: Process the acquired free induction decay (FID) with a Fourier transform.

Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals to

determine the relative proton ratios.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.[9]

Wavenumber (cm⁻¹) Intensity Assignment

~2950 Medium-Strong C-H stretch (sp³)

~2250 Strong, Sharp C≡N stretch (nitrile)

~1460 Medium C-H bend (CH₂ and CH₃)

~750 Strong C-Cl stretch

IR Spectrum Interpretation:

The most prominent feature in the IR spectrum of 3-chloro-2-methylpropionitrile is the

strong, sharp absorption band around 2250 cm⁻¹, which is characteristic of the carbon-nitrogen

triple bond stretch in a nitrile.[6][10][11][12] The presence of sp³-hybridized C-H bonds is

confirmed by the stretching vibrations observed around 2950 cm⁻¹.[13] The absorption in the

region of 750 cm⁻¹ is indicative of the C-Cl stretching vibration.[13][14]

Experimental Protocol for IR Spectroscopy
Sample Preparation: As 3-chloro-2-methylpropionitrile is a liquid, the spectrum can be

obtained neat.[15] Place a small drop of the liquid between two KBr or NaCl plates.

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-adding 16 or 32

scans will provide a spectrum with a good signal-to-noise ratio.

Data Processing: Perform a background subtraction using a spectrum of the clean KBr/NaCl

plates.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.[16]
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m/z Relative Intensity Assignment

103/105 ~3:1 [M]⁺, Molecular ion

68 Moderate [M - Cl]⁺

54 High [M - CH₂Cl]⁺

41 Base Peak [C₃H₅]⁺

Mass Spectrum Interpretation:

The mass spectrum of 3-chloro-2-methylpropionitrile will show a molecular ion peak [M]⁺.

Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio),

the molecular ion will appear as a pair of peaks at m/z 103 and 105, with a corresponding

intensity ratio of roughly 3:1.[17][18] This isotopic pattern is a key indicator for the presence of

a single chlorine atom in the molecule.[17]

Fragmentation of the molecular ion can occur through various pathways.[19] Loss of a chlorine

radical results in a fragment at m/z 68. Cleavage of the C-C bond between the methine and

chloromethyl groups leads to a fragment at m/z 54. The base peak at m/z 41 is likely due to

further fragmentation.
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Figure 2. Proposed Mass Spectrometry Fragmentation of 3-Chloro-2-methylpropionitrile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://chem.libretexts.org/Courses/Smith_College/CHM_222_Chemistry_II%3A_Organic_Chemistry_(2026)/11%3A_Carboxylic_Acids_and_Nitriles/11.09%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://www.docbrown.info/page06/spectra/2-chloro-2-methylpropane-nmr13c.htm
https://www.docbrown.info/page06/spectra/2-chloro-2-methylpropane-nmr13c.htm
https://www.docbrown.info/page06/spectra/2-chloro-2-methylpropane-nmr13c.htm
https://www.docbrown.info/page06/spectra/2-chloropropane-nmr13c.htm
https://www.docbrown.info/page06/spectra/2-chloropropane-nmr13c.htm
https://www.docbrown.info/page06/spectra/2-chloropropane-nmr13c.htm
https://www.quora.com/How-can-you-identify-an-alkyl-halide-using-an-infrared-IR-spectrum
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles
https://fiveable.me/organic-chem/unit-20/spectroscopy-carboxylic-acids-nitriles/study-guide/JOBRyouxJdayKhJZ
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-carboxylic-acids-and-nitriles/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-carboxylic-acids-and-nitriles/
https://orgchemboulder.com/Spectroscopy/irtutor/alkhalidesir.shtml
https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_322_Lecture_Content/05%3A_Organohalogen_and_Organometallic_Compounds/5.03%3A_Spectroscopic_Properties
https://webbook.nist.gov/cgi/inchi?ID=C7659452&Mask=80
https://m.youtube.com/watch?v=_KAoS_UF22E
https://www.chemguide.co.uk/analysis/masspec/mplus2.html
https://scholar.ulethbridge.ca/sites/default/files/susanfindlay/files/chem2600_lecture03_ms.pdf?m=1612311839
https://www.whitman.edu/chemistry/edusolns_software/GC_LC_CE_MS_2017/CH%206%202017.pdf
https://www.benchchem.com/product/b1294522#3-chloro-2-methylpropionitrile-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1294522#3-chloro-2-methylpropionitrile-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1294522#3-chloro-2-methylpropionitrile-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1294522#3-chloro-2-methylpropionitrile-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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